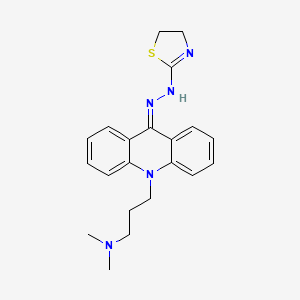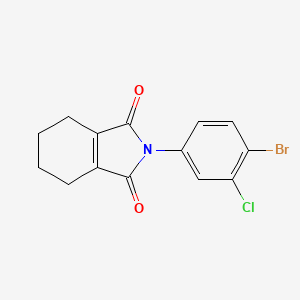
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its unique chemical properties
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a nucleophilic aromatic substitution reaction.
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the isoindole core under specific conditions, such as using a palladium catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro or fully hydrogenated derivatives, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- exerts its effects involves interactions with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that it can bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. Similar compounds include:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-4,5,6,7-tetrahydro-: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-: Contains only a bromine atom, which may affect its reactivity and interactions with biological targets.
1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-: Contains only a chlorine atom, leading to different chemical and biological properties.
Propiedades
Número CAS |
39985-68-7 |
|---|---|
Fórmula molecular |
C14H11BrClNO2 |
Peso molecular |
340.60 g/mol |
Nombre IUPAC |
2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrClNO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
Clave InChI |
UCRQEAXNKJGVGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


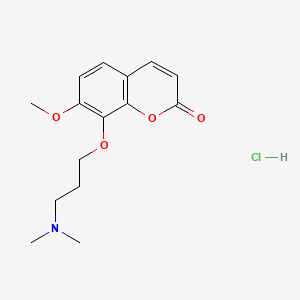


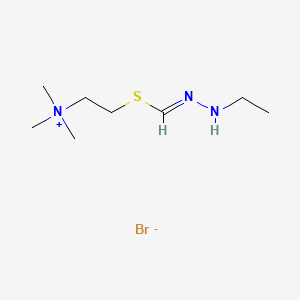
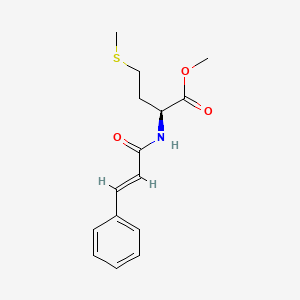
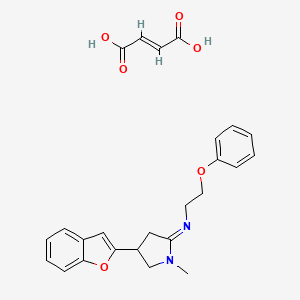
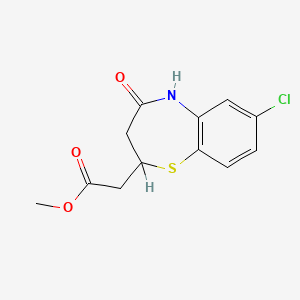
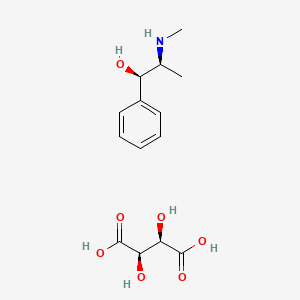


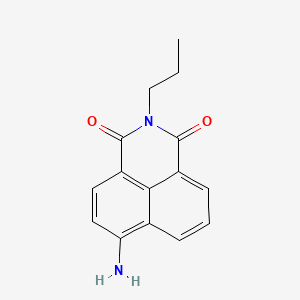

![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
